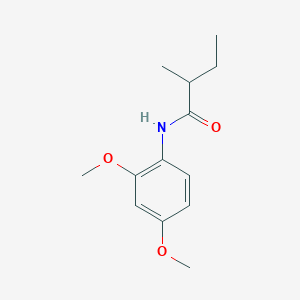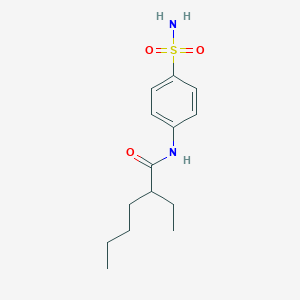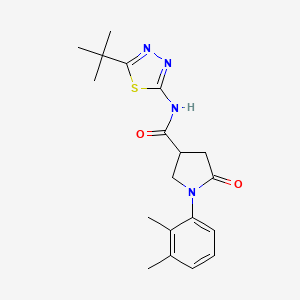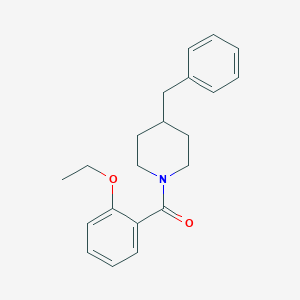![molecular formula C16H18N2O4S B11173376 Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B11173376.png)
Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound with a molecular formula of C16H18N2O4S and a molecular weight of 334.39 g/mol This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Phenoxypropanoyl Group: The phenoxypropanoyl group can be introduced via an acylation reaction using phenoxypropanoic acid and a suitable acylating agent.
Formation of the Final Compound: The final step involves the esterification of the thiazole derivative with ethyl acetate under acidic conditions to yield this compound.
Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.
Scientific Research Applications
Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The phenoxypropanoyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application .
Comparison with Similar Compounds
Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate can be compared with other thiazole-containing compounds, such as:
2-Amino-1,3-thiazole: A simpler thiazole derivative with antimicrobial properties.
Thiamine (Vitamin B1): A thiazole-containing vitamin essential for human health.
Sulfonyl Thiazoles: Thiazole derivatives with sulfonyl groups, known for their biological activities
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N2O4S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 2-[2-(2-phenoxypropanoylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H18N2O4S/c1-3-21-14(19)9-12-10-23-16(17-12)18-15(20)11(2)22-13-7-5-4-6-8-13/h4-8,10-11H,3,9H2,1-2H3,(H,17,18,20) |
InChI Key |
DETMSEXNDGUNJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C(C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173295.png)



![2,5-dichloro-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B11173311.png)
![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzamide](/img/structure/B11173313.png)

![4-ethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide](/img/structure/B11173324.png)
![N-[4-(ethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide](/img/structure/B11173327.png)
![2,5-dichloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzenesulfonamide](/img/structure/B11173329.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3,4-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B11173342.png)
![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B11173345.png)

